molecular formula C20H25NO2 B11706776 2-[4-(propan-2-yl)phenoxy]-N-[2-(propan-2-yl)phenyl]acetamide

2-[4-(propan-2-yl)phenoxy]-N-[2-(propan-2-yl)phenyl]acetamide

Cat. No.: B11706776
M. Wt: 311.4 g/mol
InChI Key: JXAYXZITWNQXNK-UHFFFAOYSA-N
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Description

2-[4-(propan-2-yl)phenoxy]-N-[2-(propan-2-yl)phenyl]acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of phenoxy and phenyl groups substituted with isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(propan-2-yl)phenoxy]-N-[2-(propan-2-yl)phenyl]acetamide typically involves the reaction of 2-(propan-2-yl)phenol with 2-(propan-2-yl)aniline in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the overall production.

Chemical Reactions Analysis

Types of Reactions

2-[4-(propan-2-yl)phenoxy]-N-[2-(propan-2-yl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The phenoxy and phenyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted phenoxy and phenyl derivatives.

Scientific Research Applications

2-[4-(propan-2-yl)phenoxy]-N-[2-(propan-2-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 2-[4-(propan-2-yl)phenoxy]-N-[2-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(propan-2-yl)phenoxy]-N-[2-(propan-2-yl)phenyl]acetamide is unique due to its specific substitution pattern and the presence of both phenoxy and phenyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C20H25NO2

Molecular Weight

311.4 g/mol

IUPAC Name

2-(4-propan-2-ylphenoxy)-N-(2-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C20H25NO2/c1-14(2)16-9-11-17(12-10-16)23-13-20(22)21-19-8-6-5-7-18(19)15(3)4/h5-12,14-15H,13H2,1-4H3,(H,21,22)

InChI Key

JXAYXZITWNQXNK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(C)C

Origin of Product

United States

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